molecular formula C22H31Cl2N2NaO4 B053876 Lorglumide sodium CAS No. 1021868-76-7

Lorglumide sodium

Katalognummer B053876
CAS-Nummer: 1021868-76-7
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: JCNPYMDDOUQTBK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Lorglumide sodium does not have direct synthesis information available in the provided research. However, the synthesis of similar compounds involves complex reactions, often including the use of sodium or sodium-containing compounds as reagents or catalysts in chemical synthesis. For example, sodium triacetoxyborohydride is a general reducing agent for the reductive amination of aldehydes and ketones, showcasing the role of sodium compounds in facilitating various chemical reactions (Abdel-Magid et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds like lorglumide sodium is determined through techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For instance, the structural analysis of methyl α-d-galactopyranoside 2,6-bis(sodium sulfate) · 2H2O by X-ray crystallography revealed insights into the sugar ring's conformation and the sodium ions' coordination (Lamba et al., 1993).

Chemical Reactions and Properties

Sodium compounds play a crucial role in various chemical reactions, including isomerizations and metalations, as observed in studies involving sodium diisopropylamide. These reactions highlight the reactivity and versatility of sodium-based reagents in organic synthesis, affecting the selectivity and mechanisms of alkene isomerizations and diene metalations (Algera et al., 2017).

Physical Properties Analysis

The physical properties of sodium compounds, including lorglumide sodium, involve their states under various conditions, melting points, and solubility. Research on sodium's structural diversity under high pressures and temperatures provides insight into the physical behavior of sodium compounds in extreme conditions, potentially influencing the physical properties of synthesized compounds like lorglumide sodium (Gregoryanz et al., 2008).

Chemical Properties Analysis

The chemical properties of lorglumide sodium are closely related to its interactions and reactivity with other chemical entities. Studies on sodium interactions, such as the formation of ultracold sodium molecules via magnetic field ramping, demonstrate the complex chemical behavior and potential for reactivity of sodium-based compounds, indicating a rich area of exploration for understanding lorglumide sodium's chemical properties (Xu et al., 2003).

Wissenschaftliche Forschungsanwendungen

  • Pancreatic Function and Growth:

    • Lorglumide affects pancreatic growth and enzyme composition, notably decreasing pancreatic weight and content of certain enzymes like trypsinogen and chymotrypsinogen (Takács et al., 1990).
    • It has an inhibitory effect on caerulein- and bombesin-induced pancreatic secretion and growth in rats (Scarpignato et al., 1989).
  • Cancer Imaging and Diagnostics:

    • Lorglumide, conjugated to a fluorescent dye and MRI contrast agent, shows potential in prostate cancer imaging due to its high affinity for CCKRA, which is highly expressed in prostate carcinoma cells (Sturzu et al., 2012).
  • Acute Experimental Pancreatitis:

    • Lorglumide moderates the changed plasma proteinase-antiproteinase balance in acute experimental pancreatitis, indicating a protective effect (Kosidło et al., 1992).
  • Gastric Acid Secretion:

  • Fever Response:

    • Studies on a CCK-A-receptor-deficient rat strain suggest lorglumide's role in modulating fever response, though its direct role remains inconclusive (Ivanov et al., 2003).
  • Maternal Behavior:

    • Lorglumide's blockade of CCK1 receptors during the puerperal period can disrupt maternal behavior in lactating rats (Miranda-Paiva et al., 2002).
  • Pharmacological Properties:

    • Lorglumide is known for its competitive, specific, and potent antagonistic properties on CCK receptors, showing effectiveness in various animal models and potential therapeutic use in humans (Makovec et al., 1987).
  • Cholinergic Mechanisms:

    • The role of cholinergic systems in the pancreatic response to cholecystokinin, influenced by lorglumide, varies across different animal species (Pozo et al., 1995).

Safety And Hazards

Lorglumide sodium is not classified as a hazardous substance . In case of inhalation or skin contact, it is recommended to move to fresh air or rinse with plenty of water, respectively . If swallowed and symptoms persist, medical attention should be sought .

Eigenschaften

IUPAC Name

sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPYMDDOUQTBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045228
Record name Lorglumide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>72.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Lorglumide sodium

CAS RN

1021868-76-7
Record name Lorglumide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorglumide sodium
Reactant of Route 2
Reactant of Route 2
Lorglumide sodium
Reactant of Route 3
Lorglumide sodium
Reactant of Route 4
Reactant of Route 4
Lorglumide sodium
Reactant of Route 5
Reactant of Route 5
Lorglumide sodium
Reactant of Route 6
Reactant of Route 6
Lorglumide sodium

Citations

For This Compound
46
Citations
HW Suh, YH Kim, YS Choi, DK Song - Peptides, 1995 - Elsevier
… induced by these opioids, effect of lorglumide sodium salt (a CCK, receptor antagonist) or … Various doses of lorglumide sodium salt (lorglumide) or PDl35,158 N-methyl-o-glucamine …
Number of citations: 21 www.sciencedirect.com
AV McCormick, JM Wheeler, CR Guthrie, NF Liachko… - Biological …, 2013 - Elsevier
… Statistical analyses (Kruskal-Wallis test, followed by Dunn’s post test, *p<.05, **p<.01, ***p<.001) found significant effects of azaperone, clofazimine, isoniazid, lorglumide sodium …
Number of citations: 62 www.sciencedirect.com
T TANAKA, S TAN - jlc.jst.go.jp
… Lorglumide sodium salt was from Research Biochem. Inc. (MA, USA). …
Number of citations: 0 jlc.jst.go.jp
F Fukamauchi, YJ Wang, N Mataga, M Kusakabe - Neuroreport, 1997 - journals.lww.com
THE aim of this study was to investigate the effect of cholecystokinin (CCK) receptor antagonist on the abnormal behavior and dopamine (DA) transmission of tenascin (TN)-gene …
Number of citations: 9 journals.lww.com
K Satoh, Y Kase, M Yuzurihara, K Mizoguchi… - Journal of …, 2003 - Elsevier
This study was conducted to evaluate the effect of Dai-kenchu-to on chlorpromazine-induced hypoperistalsis in mice. Oral administration of Dai-kenchu-to (30–300mg/kg) dose-…
Number of citations: 42 www.sciencedirect.com
JM Farook, YZ Zhu, Q Wang, SM Moochhala, L Lee… - Neuroscience …, 2004 - Elsevier
This study investigated the behavioral mechanisms underlying the anxiogenic, or anxiolytic mediated effects of CCK 2 receptor mediated agonist (CCK-4) and antagonist drugs (…
Number of citations: 24 www.sciencedirect.com
CL Wu, CR Hung, FY Chang, LC Lin, KYF Pau… - European journal of …, 2002 - Elsevier
The effects of evodiamine on gastric emptying, gastrointestinal transit, and plasma levels of cholecystokinin (CCK) were studied in male rats. Evodiamine, isolated from the dry …
Number of citations: 58 www.sciencedirect.com
CL Wu, CR Hung, FY Chang, KY Francis Pau… - Naunyn-Schmiedeberg's …, 2003 - Springer
… Lorglumide sodium was purchased from Research Biochemicals International Company (Natick, MA, USA). Acetonitrile was purchased from Wako Chemical Company, Japan. Na 2 51 …
Number of citations: 57 link.springer.com
L Lin, SR Thomas, G Kilroy… - American Journal of …, 2003 - journals.physiology.org
Enterostatin, a pentapeptide released from the exocrine pancreas and gastrointestinal tract, selectively inhibits fat intake through activation of an afferent vagal signaling pathway. This …
Number of citations: 31 journals.physiology.org
CL Wu, CR Hung, FY Chang, KYF Pau… - Scandinavian journal of …, 2002 - Taylor & Francis
… Lorglumide sodium was purchased from Research Biochemicals International Company (Natick, MA., USA). Acetonitrile was purchased from Wako Chemical Company, Japan. Na2 …
Number of citations: 22 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.